molecular formula C10H10N2O B11796016 8-Amino-1-methylquinolin-4(1H)-one

8-Amino-1-methylquinolin-4(1H)-one

Cat. No.: B11796016
M. Wt: 174.20 g/mol
InChI Key: RTRPTLPKXWAXTG-UHFFFAOYSA-N
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Description

8-Amino-1-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available quinoline derivatives.

    Amination: Introduction of the amino group at the 8th position can be achieved through nucleophilic substitution reactions.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-methylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the amino and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    1-Methylquinolin-4(1H)-one: Lacks the amino group but shares the quinoline core structure.

Uniqueness

8-Amino-1-methylquinolin-4(1H)-one is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This combination can lead to distinct chemical properties and biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-amino-1-methylquinolin-4-one

InChI

InChI=1S/C10H10N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3

InChI Key

RTRPTLPKXWAXTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

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